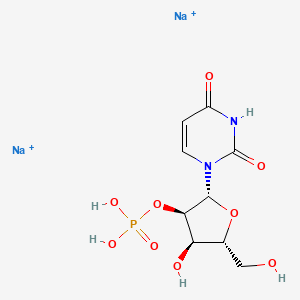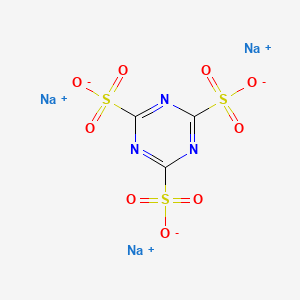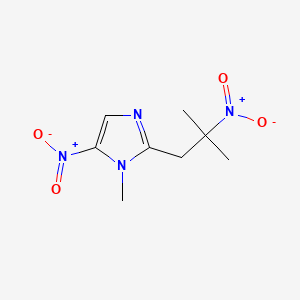
2'-Uridylic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an ester of phosphoric acid with the nucleoside uridine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is commonly used in scientific research due to its involvement in RNA synthesis and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Uridylic acid, disodium salt involves several steps. One common method includes the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate, which is then converted to its disodium salt form . Another method involves mixing cytidine monophosphate or its sodium salt with sodium nitrite and deionized water, followed by the addition of acid or acid anhydride. The reaction mixture is then crystallized and filtered to obtain the final product .
Industrial Production Methods
Industrial production of 2’-Uridylic acid, disodium salt typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2’-Uridylic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate (UDP) and uridine triphosphate (UTP).
Reduction: Reduction reactions can convert it to uridine.
Substitution: It can participate in substitution reactions to form different nucleotide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various nucleotide derivatives .
Scientific Research Applications
2’-Uridylic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: It plays a vital role in RNA synthesis and metabolism, making it essential for studying genetic expression and regulation.
Medicine: It is used in the development of antiviral and anticancer drugs due to its involvement in nucleotide metabolism.
Mechanism of Action
The mechanism of action of 2’-Uridylic acid, disodium salt involves its conversion to uridine triphosphate (UTP) through phosphorylation. UTP then participates in various biochemical pathways, including RNA synthesis and glycogen synthesis. The compound targets enzymes such as orotidylate decarboxylase and uridine-cytidine kinase, which are involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
Cytidine monophosphate (CMP): Similar in structure but contains cytosine instead of uracil.
Adenosine monophosphate (AMP): Contains adenine instead of uracil.
Guanosine monophosphate (GMP): Contains guanine instead of uracil.
Uniqueness
2’-Uridylic acid, disodium salt is unique due to its specific involvement in RNA synthesis and its role as a precursor for other uridine derivatives. Its ability to participate in various biochemical pathways makes it a valuable compound in scientific research .
Properties
CAS No. |
42829-43-6 |
|---|---|
Molecular Formula |
C9H13N2Na2O9P+2 |
Molecular Weight |
370.16 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
ZMQVLPSOJNNFFH-WFIJOQBCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)








